Inolitazone dihydrochloride is derived from the structural modifications of thiazolidinediones, a class of compounds known for their insulin-sensitizing properties. It is classified under the category of PPARγ agonists, which play critical roles in regulating glucose and lipid metabolism. The compound's chemical structure is associated with a CAS number of 223132-38-5, indicating its unique identification in chemical databases .
The synthesis of Inolitazone dihydrochloride involves several key steps that utilize various reagents and conditions to achieve the desired molecular configuration.
Inolitazone dihydrochloride possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the structure of Inolitazone dihydrochloride, providing insights into its conformation and spatial arrangement of atoms .
Inolitazone dihydrochloride participates in various chemical reactions that are pivotal for its synthesis and potential biological activity:
These reactions highlight the versatility of Inolitazone dihydrochloride in synthetic organic chemistry and its potential for further derivatization.
The mechanism by which Inolitazone dihydrochloride exerts its effects primarily involves activation of PPARγ, a nuclear receptor that regulates gene expression related to glucose and lipid metabolism.
Inolitazone dihydrochloride exhibits distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for determining the appropriate administration routes and formulations for research applications.
Inolitazone dihydrochloride has several promising applications in scientific research:
Inolitazone dihydrochloride (CAS No. 223132-38-5), systematically named as 5-((4-((6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl)methoxy)phenyl)methyl)-2,4-thiazolidinedione dihydrochloride, is a high-affinity PPARγ agonist developed for oncological and metabolic research. It is synonymously designated as Efatutazone dihydrochloride, CS-7017 dihydrochloride, or RS5444 dihydrochloride across scientific literature [1] [7]. The compound features a thiazolidinedione core—a hallmark of PPARγ-targeting agents—and a benzimidazole-derived side chain optimized for receptor binding affinity [4]. Its molecular formula is C₂₇H₂₈Cl₂N₄O₄S, with a molecular weight of 575.51 g/mol [4] [7].
Historically, Inolitazone emerged in the early 2000s as part of efforts to develop potent PPARγ agonists with improved selectivity and anticancer properties. Early preclinical studies highlighted its nanomolar-range efficacy (IC₅₀ = 0.8 nM for growth inhibition), significantly surpassing first-generation thiazolidinediones like troglitazone (IC₅₀ = 1,412 nM) [1]. Clinical development targeted advanced solid tumors, including anaplastic thyroid cancer (ATC), where it reached Phase I trials in combination with paclitaxel [7]. However, further development was discontinued due to strategic reasons rather than efficacy failures, positioning it primarily as a research tool for PPARγ signaling studies [7].
Table 1: Chemical Identifiers of Inolitazone Dihydrochloride
Identifier Type | Value |
---|---|
Systematic Name | 5-((4-((6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl)methoxy)phenyl)methyl)-2,4-thiazolidinedione dihydrochloride |
CAS Number | 223132-38-5 |
Synonyms | Efatutazone dihydrochloride; CS-7017 dihydrochloride; RS5444 dihydrochloride |
Molecular Formula | C₂₇H₂₈Cl₂N₄O₄S |
SMILES Notation | O=C(N1)SC(CC2=CC=C(OCC3=NC4=CC=C(OC5=CC(C)=C(N)C(C)=C5)C=C4N3C)C=C2)C1=O.Cl.Cl |
Research Codes | MedChemExpress HY-14792B |
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-dependent transcription factor central to glucose metabolism, adipogenesis, and inflammation. As a nuclear receptor, it forms heterodimers with retinoid X receptors (RXR) and binds to peroxisome proliferator response elements (PPREs), regulating genes like p21WAF1/CIP1, adiponectin, and GLUT4 [3] [6]. PPARγ activation induces insulin sensitization and anti-inflammatory responses, making it a target for metabolic disorders (e.g., type 2 diabetes) and cellular dysregulation in cancer [3] [8].
Natural and synthetic PPARγ agonists demonstrate distinct binding modes. Full agonists (e.g., rosiglitazone) stabilize the activation helix (H12) in the ligand-binding domain, recruiting coactivators like CBP/p300. In contrast, partial agonists like natural compounds (e.g., amorfrutins) or selective modulators (SPPARMs) induce alternative conformational changes, triggering subsets of target genes [3] [5]. This selectivity mitigates classic thiazolidinedione side effects (e.g., fluid retention, weight gain) while retaining therapeutic benefits [8].
Table 2: PPARγ Agonists in Research Context
Agonist Class | Representative Compound | PPARγ EC₅₀/IC₅₀ | Key Research Applications |
---|---|---|---|
Full Synthetic Agonists | Rosiglitazone | EC₅₀ = 65 nM | Type 2 diabetes; Insulin resistance |
Troglitazone | EC₅₀ = 631 nM | Discontinued due to hepatotoxicity | |
High-Affinity Agonists | Inolitazone | EC₅₀ = 1 nM | Oncological PPARγ modulation |
Natural Partial Agonists | Magnolol | ~10 μM | Neuroinflammation; Metabolic syndrome |
Dual PPARα/γ Agonists | Tesaglitazar | PPARγ EC₅₀ = 20 nM | Dyslipidemia; Glycemic control |
Inolitazone exemplifies a high-affinity synthetic agonist with unique therapeutic potential. Its binding stabilizes H12 and recruits coactivators, but transcriptomic analyses reveal selective upregulation of antiproliferative genes (e.g., p21) over adipogenic ones [1] [6]. This biased agonism positions it as a candidate for pathologies where cell cycle arrest dominates therapeutic outcomes, such as thyroid cancers or neuroinflammatory diseases [6] [7].
Inolitazone’s PPARγ-dependent activity is evident in transient transfection assays. At 10 nM, it activates PPRE-driven luciferase reporters in PPARγ-expressing cells (EC₅₀ = 1 nM), with negligible effects on PPARα or PPARδ isoforms [1]. Silencing PPARγ abolishes its bioactivity, confirming target specificity. Mechanistically:
Oncological Applications:Inolitazone synergizes with taxanes in anaplastic thyroid cancer (ATC). Preclinical studies show that combining 40 μM Inolitazone with paclitaxel reduces ATC tumor growth additively, attributed to PPARγ-mediated apoptosis and p21-driven cytostasis [1] [7]. In xenografts, 0.025% dietary Inolitazone suppresses DRO tumor development by 68.9% post-implantation [1].
Neuroinflammation and Metabolism:Though less studied than pioglitazone or leriglitazone (a blood-brain barrier-penetrant agonist), Inolitazone’s PPARγ activation indirectly informs neuroresearch. PPARγ agonism represses NF-κB-driven inflammation (e.g., TNF-α, VCAM-1) in microglia and endothelial cells [5] [6]. For instance, pioglitazone requires PPARα for VCAM-1 suppression—a pathway potentially shared by Inolitazone given structural similarities [5].
Table 3: Preclinical Efficacy of Inolitazone Dihydrochloride
Disease Model | Key Findings | Molecular Mechanisms |
---|---|---|
Anaplastic Thyroid Cancer | - 94.4% tumor growth inhibition (dietary 0.025%)- Synergy with paclitaxel | p21 upregulation; PPARγ-dependent cell cycle arrest |
Metabolic Dysregulation | - Normalizes PPARγ target genes (adiponectin, GLUT4) in adipocytes | PPRE transactivation; RXR heterodimerization |
Endothelial Inflammation | - Represses TNF-α-induced VCAM-1 (inferred from structural analogs) | PPARα/γ crosstalk; NF-κB inhibition |
Inolitazone’s ultra-high affinity (IC₅₀ = 0.8 nM) enables studies at lower concentrations than legacy TZDs, minimizing off-target effects [1] [4]. Its specificity avoids activating PPARα/δ, unlike dual agonists (e.g., tesaglitazar) linked to cardiovascular risks [8]. Consequently, it remains a precision tool for isolating PPARγ’s roles in carcinogenesis and immunometabolism.
Concluding Remarks
Inolitazone dihydrochloride bridges historical PPARγ research and contemporary targeted therapy development. Its well-defined nomenclature, high-affinity binding, and disease-specific efficacy underscore its utility in mechanistic studies. Future work may explore its potential in PPARγ-associated neuropathologies or as a scaffold for safer SPPARMs.
CAS No.: 112484-85-2
CAS No.: 10606-14-1